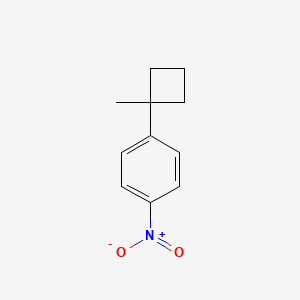

1-(1-Methylcyclobutyl)-4-nitrobenzene

Description

1-(1-Methylcyclobutyl)-4-nitrobenzene is a nitroaromatic compound featuring a nitro group (-NO₂) in the para position of a benzene ring, substituted with a 1-methylcyclobutyl group. This substituent introduces steric bulk and unique electronic effects due to the cyclobutane ring’s strain and the methyl group’s electron-donating nature. The compound’s molecular formula is C₁₁H₁₃NO₂, with a molecular weight of 191.23 g/mol, distinguishing it from bulkier derivatives discussed in the literature .

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

1-(1-methylcyclobutyl)-4-nitrobenzene |

InChI |

InChI=1S/C11H13NO2/c1-11(7-2-8-11)9-3-5-10(6-4-9)12(13)14/h3-6H,2,7-8H2,1H3 |

InChI Key |

XJEXVWMNXBVFHR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC1)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Tautomerism and Solvatochromism

- Azo-azomethine derivatives of 1-(3-formyl-4-hydroxyphenylazo)-4-nitrobenzene These compounds exhibit solvent-dependent tautomerism. Aliphatic diamine derivatives favor the enol-imine form, while aromatic diamines adopt intermediate tautomeric states due to intramolecular hydrogen bonding. The nitro group enhances electron withdrawal, contributing to solvatochromic shifts (bathochromic shift in polar solvents) . The methylcyclobutyl group in the target compound may reduce such polarity-driven effects due to its hydrophobic nature.

Structural and Crystallographic Insights

- 1-(1H-Benzimidazol-2-yl)-4-nitrobenzene dimethylformamide solvate

This benzimidazole derivative forms hydrogen-bonded networks in the solid state, stabilized by interactions between the nitro group and solvent molecules. The rigid benzimidazole ring contrasts with the flexible methylcyclobutyl group, which may lead to less ordered crystal packing .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.